(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine
Description
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine is a cyclopropane-containing compound featuring a para-substituted phenyl group with a trifluoromethylthio (–SCF₃) moiety and a methanamine (–CH₂NH₂) group attached to the cyclopropane ring. Its hydrochloride salt form, {2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride, is documented with a molecular weight of 251.67 g/mol (C₁₁H₁₃ClF₃N) .
Properties
Molecular Formula |
C11H12F3NS |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
[2-[4-(trifluoromethylsulfanyl)phenyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H12F3NS/c12-11(13,14)16-9-3-1-7(2-4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2 |
InChI Key |
VGPNCLPXYIFGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)SC(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced via a nucleophilic substitution reaction using a trifluoromethylthiolating reagent.
Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group or the methanamine group to a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines, trifluoromethyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Substituent Variations on the Phenyl Ring
Trifluoromethyl (–CF₃) vs. Trifluoromethylthio (–SCF₃)
- Cyclopropanemethanamine, 1-[4-(trifluoromethyl)phenyl]- (CAS 886365-83-9)
This analog replaces the –SCF₃ group with –CF₃. The absence of sulfur reduces lipophilicity and electron-withdrawing effects compared to the target compound. Its molecular weight is 215.21 g/mol (C₁₁H₁₂F₃N) . - rac-[(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride
This stereoisomer includes a racemic cyclopropane configuration. The stereochemistry may alter receptor binding in medicinal applications .
Substituent Position and Additional Functional Groups
- (3-Fluoro-4-methylphenyl)[4-(2-methylpropyl)phenyl]methanamine
Features a fluoro and methyl substituent, increasing steric bulk and altering electronic properties (C₁₈H₂₂FN, 271.37 g/mol) . - (2,4,6-Trimethoxyphenyl)methanamine A non-cyclopropane analog with methoxy groups, highlighting the role of cyclopropane in rigidity and stability .
Physicochemical Properties Comparison
Biological Activity
The compound (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine , identified by the CAS number 1468612-03-4, is an organic molecule notable for its unique structural features, including a cyclopropyl group and a trifluoromethylthio substituent. This combination of functional groups suggests potential pharmacological properties, particularly in the realm of medicinal chemistry. The trifluoromethyl group is recognized for its strong electron-withdrawing characteristics, which can significantly influence both chemical reactivity and biological activity.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 247.28 g/mol. The presence of the trifluoromethylthio group enhances the compound's electron-withdrawing ability, potentially leading to distinct biological interactions compared to structurally similar compounds.
| Property | Value |
|---|---|
| Common Name | (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine |
| CAS Number | 1468612-03-4 |
| Molecular Formula | C 11H 12F 3NS |
| Molecular Weight | 247.28 g/mol |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features often exhibit various biological activities, including:
- Anticancer properties : Compounds with trifluoromethyl and thioether functionalities have shown promise in inhibiting tumor growth.
- Enzyme inhibition : Similar compounds have been reported to inhibit enzymes such as COX-2 and lipoxygenases, which are significant in inflammatory processes.
- Cytotoxic effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines.
Anticancer Activity
A study explored the anticancer potential of compounds with trifluoromethyl groups, revealing that several derivatives exhibited significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). These findings suggest that (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine may also possess similar anticancer properties due to its structural similarities with effective compounds.
Enzyme Inhibition Studies
Research into related compounds has shown that those containing trifluoromethyl groups can effectively inhibit COX-2 and lipoxygenases. For instance, hydrazone derivatives with trifluoromethyl groups were found to moderately inhibit these enzymes, suggesting that (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine may exhibit similar inhibitory effects.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Hydrazone derivative A | 10.4 | AChE |
| Hydrazone derivative B | 5.4 | BChE |
| Trifluoromethyl compound C | 7.7 | COX-2 |
Predictive Computational Models
Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity of compounds based on their structural characteristics. These models suggest that (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine may interact with various biological targets, potentially leading to diverse pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
